N-((Benzyloxy)carbonyl)-N-(4-chlorophenyl)glycine
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Overview
Description
2-{(benzyloxy)carbonylamino}acetic acid is a chemical compound with the molecular formula C16H14ClNO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a chlorophenyl group, and an aminoacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(benzyloxy)carbonylamino}acetic acid typically involves the reaction of 4-chlorophenylamine with benzyloxycarbonyl chloride to form the intermediate benzyloxycarbonyl-4-chlorophenylamine. This intermediate is then reacted with glycine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{(benzyloxy)carbonylamino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{(benzyloxy)carbonylamino}acetic acid is utilized in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-{(benzyloxy)carbonylamino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(benzyloxy)carbonyl]amino}-2-(4-methylphenyl)acetic acid
- 2-{[(benzyloxy)carbonyl]amino}-2-(4-fluorophenyl)acetic acid
- 2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)acetic acid
Uniqueness
2-{(benzyloxy)carbonylamino}acetic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring .
Properties
Molecular Formula |
C16H14ClNO4 |
---|---|
Molecular Weight |
319.74 g/mol |
IUPAC Name |
2-(4-chloro-N-phenylmethoxycarbonylanilino)acetic acid |
InChI |
InChI=1S/C16H14ClNO4/c17-13-6-8-14(9-7-13)18(10-15(19)20)16(21)22-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,20) |
InChI Key |
JYQFBQNNPASTDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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